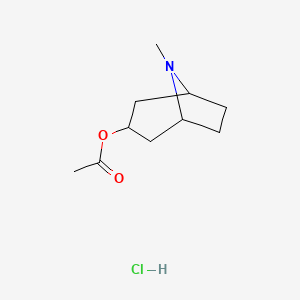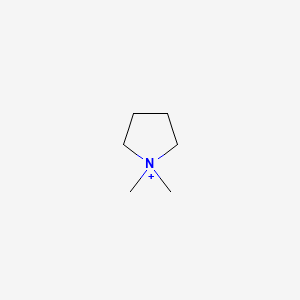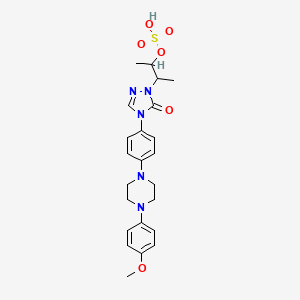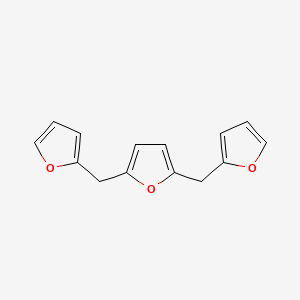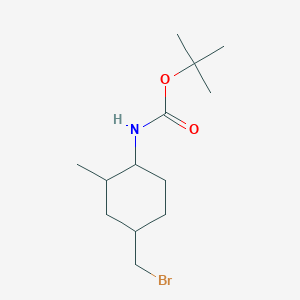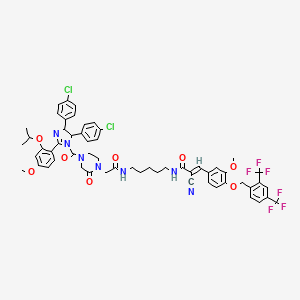
Fmoc-Lys(Dadcyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Lys(Dadcyl)-OH: is a derivative of lysine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dabcyl (4,4-dimethylamino-azobenzene-4’-carboxylic acid) moiety. This compound is primarily used in peptide synthesis and fluorescence resonance energy transfer (FRET) assays due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dadcyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the dabcyl moiety. The process can be summarized as follows:
Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of Dabcyl: The dabcyl moiety is introduced by reacting the Fmoc-protected lysine with dabcyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Lys(Dadcyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.
Substitution: The dabcyl moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Triethylamine and dabcyl chloride are used for introducing the dabcyl moiety.
Major Products:
Deprotected Lysine: Removal of the Fmoc group yields free lysine.
Substituted Products: Introduction of the dabcyl moiety results in this compound.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Lys(Dadcyl)-OH is widely used in peptide synthesis, particularly in the construction of FRET-based peptide substrates. These substrates are valuable tools for studying enzyme kinetics and protease activity .
Biology: In biological research, this compound is used to create fluorescent probes for imaging and diagnostic purposes. The compound’s ability to quench fluorescence makes it ideal for studying protein-protein interactions and cellular processes .
Medicine: The compound is utilized in the development of diagnostic assays and therapeutic agents. Its role in FRET assays allows for the detection of specific biomolecules, aiding in disease diagnosis and monitoring .
Industry: this compound is employed in the production of biosensors and other analytical devices. Its unique properties enable the development of sensitive and specific detection systems for various applications .
Comparación Con Compuestos Similares
Similar Compounds:
Fmoc-Lys(5-Fam)-OH: This compound is similar to Fmoc-Lys(Dadcyl)-OH but contains a 5-carboxyfluorescein (5-Fam) moiety instead of dabcyl.
Fmoc-Lys(Mca)-OH: This compound contains a (7-methoxycoumarin-4-yl)-acetyl (Mca) moiety and is used in FRET assays as a fluorescent donor.
Uniqueness: this compound is unique due to its dabcyl moiety, which acts as a quencher in FRET assays. This property makes it particularly valuable for studying protease activity and other enzymatic processes where fluorescence quenching is required .
Propiedades
IUPAC Name |
6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPWTDBGMLRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
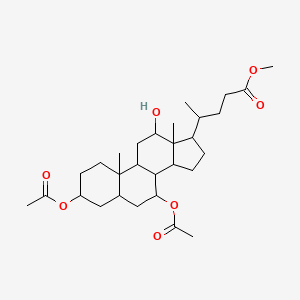
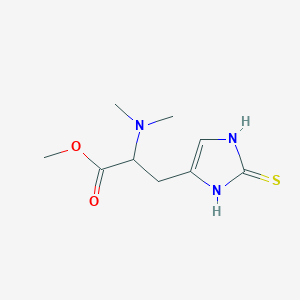
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
